REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([CH2:7][CH2:8]O)=[CH:5][N:6]=1.S(Cl)([Cl:12])=O>>[Cl:12][CH2:8][CH2:7][C:4]1[S:3][C:2]([NH2:1])=[N:6][CH:5]=1
|
Name
|
|
Quantity
|
0.844 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)CCO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC1=CN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.963 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |